molecular formula C10H16NO4S- B12355955 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester

3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester

Cat. No.: B12355955
M. Wt: 246.31 g/mol
InChI Key: CTDIKDIZNAGMFK-UHFFFAOYSA-M
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Description

3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C10H16NO4S. It is known for its unique structure, which includes a thiomorpholine ring substituted with carboxylic acid and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester typically involves the reaction of thiomorpholine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Morpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester: Similar structure but with an oxygen atom instead of sulfur.

    1-Pyrrolidinecarboxylic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester: Different ring structure and functional groups

Uniqueness

3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H16NO4S-

Molecular Weight

246.31 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylate

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/p-1

InChI Key

CTDIKDIZNAGMFK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C(=O)[O-]

Origin of Product

United States

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